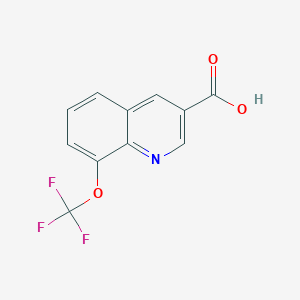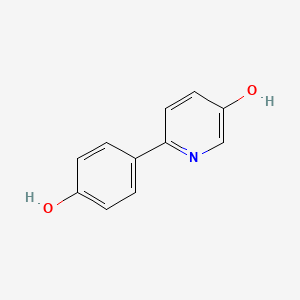
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is an aromatic heterocyclic compound, which is a type of organic compound that contains both carbon and nitrogen atoms in its structure. This compound has been studied for its potential use in a wide range of scientific research applications, including drug research, biochemistry, and pharmacology.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug candidate, as it has been shown to have inhibitory activity against the enzyme acetylcholinesterase. It has also been studied for its potential use in biochemistry and pharmacology research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters. In addition, it has been studied for its potential use in medicinal chemistry research, as it has been shown to have significant inhibitory activity against a variety of enzymes involved in the metabolism of drugs.
Mechanism of Action
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of muscle movement and cognitive processes. By inhibiting AChE, 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) increases the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control.
Biochemical and Physiological Effects
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) has been studied for its potential use in a variety of scientific research applications. In animal studies, it has been shown to increase the amount of acetylcholine in the brain, which can lead to improved cognitive performance and muscle control. In addition, it has been shown to have inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments include its high efficiency and yield when synthesized using the Suzuki-Miyaura cross-coupling reaction. In addition, it has been shown to have significant inhibitory activity against a variety of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and it is not available in large quantities.
Future Directions
The potential future directions for research involving 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include further studies on its potential use as a drug candidate, as well as its potential use in biochemistry and pharmacology research. In addition, further research could be conducted on its potential use in medicinal chemistry research, as well as its potential use in other areas of scientific research. Finally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the synthesis of neurotransmitters, as well as the metabolism of drugs.
Synthesis Methods
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids. This reaction is highly efficient, and it produces the desired compound in high yields. Other methods that can be used to synthesize 2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine (95%) include the Stille reaction, the Buchwald-Hartwig reaction, and the Sonogashira coupling reaction.
properties
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-4-11(9)15)10-3-2-8(14)6-13-10/h1-6,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIZKQTZSCZODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695509 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-hydroxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261958-24-0 |
Source


|
| Record name | 2-Fluoro-4-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














